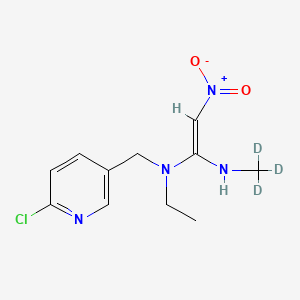

Nitenpyram-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H15ClN4O2 |

|---|---|

Molekulargewicht |

273.73 g/mol |

IUPAC-Name |

(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-2-nitro-1-N-(trideuteriomethyl)ethene-1,1-diamine |

InChI |

InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+/i2D3 |

InChI-Schlüssel |

CFRPSFYHXJZSBI-UTYKQOGWSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N/C(=C\[N+](=O)[O-])/N(CC)CC1=CN=C(C=C1)Cl |

Kanonische SMILES |

CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is Nitenpyram-d3 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nitenpyram-d3, a deuterated isotopologue of the neonicotinoid insecticide Nitenpyram. Its primary application in research is as an internal standard for the accurate quantification of Nitenpyram in various biological and environmental matrices using mass spectrometry-based techniques.

Core Concepts: The Role of a Deuterated Internal Standard

In quantitative analysis, particularly with methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard.[1][2] This is because its physical and chemical properties are nearly identical to the analyte of interest (Nitenpyram). Consequently, it co-elutes with the analyte and experiences similar effects during sample preparation, chromatography, and ionization, effectively correcting for matrix effects and variations in instrument response.[1]

Chemical and Physical Properties of this compound

This compound is a synthetic compound where three hydrogen atoms on the N'-methyl group of Nitenpyram have been replaced with deuterium atoms.[3][4][5] This isotopic substitution results in a molecule with a higher mass but nearly identical chemical reactivity to its non-deuterated counterpart.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Formal Name | (1E)-N-[(6-chloro-3-pyridinyl)methyl]-N-ethyl-N'-methyl-d3-2-nitro-1,1-ethenediamine | [3][6][7] |

| Chemical Formula | C₁₁H₁₂D₃ClN₄O₂ | [3][5][6] |

| Formula Weight | 273.7 g/mol | [3][6] |

| Chemical Purity | ≥98% (Nitenpyram) | [6] |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d3); ≤1% d0 | [6] |

| Appearance | Solid | [3][6] |

| Storage | -20°C | [6][7] |

| Stability | ≥ 4 years (at -20°C) | [6] |

| Solubility | Soluble in organic solvents such as methanol and DMSO. | [3][6] |

Mechanism of Action of Nitenpyram

Nitenpyram is a neonicotinoid insecticide that acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[3][8][9] It mimics the action of the neurotransmitter acetylcholine (ACh) but is not readily broken down by the enzyme acetylcholinesterase. This leads to the persistent stimulation of the nAChRs, resulting in the blockage of nerve signal transmission, paralysis, and ultimately, the death of the insect.[10] The high selectivity of neonicotinoids for insect nAChRs over mammalian nAChRs contributes to their insecticidal efficacy and relatively lower toxicity to mammals.[9]

Figure 1: Simplified signaling pathway of Nitenpyram at the insect nicotinic acetylcholine receptor.

Experimental Protocols

The primary use of this compound is as an internal standard in quantitative analytical methods. Below is a generalized experimental protocol for the quantification of Nitenpyram in a biological matrix (e.g., plasma) using LC-MS/MS. This protocol should be optimized and validated for the specific matrix and instrumentation used.

Preparation of Stock Solutions

-

Nitenpyram Stock Solution (1 mg/mL): Accurately weigh a known amount of Nitenpyram standard and dissolve it in a suitable solvent (e.g., methanol) to achieve a final concentration of 1 mg/mL.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve the entire contents of the this compound vial in a known volume of solvent (e.g., methanol) to create a stock solution. For precise quantification, the concentration of the deuterated standard should be determined by constructing a standard curve against a precisely weighed unlabeled standard.[6]

-

Working Solutions: Prepare a series of working solutions of Nitenpyram by serial dilution of the stock solution with the appropriate solvent. Prepare a working solution of this compound at a concentration that will yield a significant and reproducible signal in the mass spectrometer.

Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological sample (e.g., plasma), add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.

-

Add a protein precipitating agent, such as acetonitrile (typically 3 volumes, e.g., 300 µL).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrument and column used.

Table 2: Example LC-MS/MS Parameters for Nitenpyram Analysis

| Parameter | Example Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions and equilibrate. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Nitenpyram: Precursor ion (m/z) → Product ion (m/z) This compound: Precursor ion (m/z) → Product ion (m/z) (Specific m/z values need to be determined by infusing the standards into the mass spectrometer) |

| Collision Energy | To be optimized for each transition |

Data Analysis and Quantification

-

Create a calibration curve by plotting the peak area ratio of Nitenpyram to this compound against the concentration of the Nitenpyram calibration standards.

-

Determine the concentration of Nitenpyram in the unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 2: General workflow for the quantification of Nitenpyram using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of the insecticide Nitenpyram. Its use as an internal standard in mass spectrometry-based methods significantly improves the reliability and robustness of analytical data. This technical guide provides the foundational knowledge and a framework for the application of this compound in a research setting. It is imperative that researchers adapt and validate these methodologies for their specific applications to ensure the highest quality of results.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound (N-methyl-d3) | LGC Standards [lgcstandards.com]

- 5. This compound - Cayman Chemical [bioscience.co.uk]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Sapphire North America [sapphire-usa.com]

- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Isotopic Labeling of Nitenpyram-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitenpyram is a neonicotinoid insecticide widely used in agriculture and veterinary medicine for the control of sucking insects.[1] Its high efficacy and selectivity for insect nicotinic acetylcholine receptors (nAChRs) make it a valuable tool in pest management.[1] To facilitate pharmacokinetic, metabolic, and environmental fate studies, as well as to serve as a precise internal standard in analytical quantification, the isotopically labeled analog, Nitenpyram-d3, has been developed. This technical guide provides a comprehensive overview of the chemical properties of this compound, its isotopic labeling, and detailed experimental methodologies relevant to its synthesis, analysis, and mechanism of action.

Chemical and Physical Properties

This compound is the deuterated form of Nitenpyram, where three hydrogen atoms on the N'-methyl group are replaced with deuterium atoms. This isotopic substitution results in a minimal change in the physicochemical properties of the molecule, while providing a distinct mass difference for mass spectrometry-based applications.

Table 1: Chemical and Physical Properties of Nitenpyram and this compound

| Property | Nitenpyram | This compound |

| IUPAC Name | (E)-N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N'-methyl-2-nitroethene-1,1-diamine | (E)-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N'-(methyl-d3)-2-nitroethene-1,1-diamine |

| Molecular Formula | C₁₁H₁₅ClN₄O₂ | C₁₁H₁₂D₃ClN₄O₂ |

| Molecular Weight | 270.72 g/mol | 273.74 g/mol |

| CAS Number | 150824-47-8 | Not available |

| Appearance | Pale yellow crystalline solid | Solid |

| Melting Point | 82 °C | Not available |

| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol |

| Purity | Not applicable | ≥98% (Nitenpyram), ≥99% deuterated forms (d1-d3) |

Isotopic Labeling

The isotopic labeling in this compound involves the substitution of three protium (¹H) atoms with deuterium (²H or D) atoms on the terminal N'-methyl group. This specific labeling position is chemically stable and does not interfere with the molecule's biological activity at the nicotinic acetylcholine receptor. The increased mass of 3 Daltons provides a clear and unambiguous signal in mass spectrometric analysis, allowing for its use as an internal standard for the accurate quantification of unlabeled Nitenpyram.

References

Synthesis and Manufacturing of Deuterated Nitenpyram: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated nitenpyram, specifically Nitenpyram-d3. Nitenpyram is a widely used neonicotinoid insecticide in both agricultural and veterinary applications. The deuterated analogue serves as an essential internal standard for quantitative analysis by mass spectrometry, crucial for pharmacokinetic, metabolism, and environmental fate studies. This document outlines a plausible and detailed synthetic pathway for this compound, based on established synthetic routes for nitenpyram, and includes key quantitative data, experimental protocols, and visual diagrams to facilitate understanding and replication.

Introduction

Nitenpyram, with the chemical name (1E)-N-[(6-chloro-3-pyridinyl)methyl]-N-ethyl-N'-methyl-2-nitro-1,1-ethenediamine, is a neurotoxin that targets the nicotinic acetylcholine receptors of insects, leading to paralysis and death.[1] Its high efficacy and selectivity have led to its widespread use. Consequently, the need for accurate quantification of nitenpyram in various matrices is paramount for regulatory compliance, environmental monitoring, and drug development.

Isotopically labeled internal standards are the gold standard for quantitative mass spectrometry, as they co-elute with the analyte of interest and exhibit similar ionization efficiencies, thus correcting for matrix effects and variations in instrument response. Deuterated nitenpyram, particularly this compound, where the three hydrogen atoms of the N'-methyl group are replaced with deuterium, is a commonly used internal standard. This guide details the probable synthetic route and key manufacturing considerations for this important analytical tool.

Synthesis of Deuterated Nitenpyram (this compound)

The synthesis of this compound can be inferred from the established synthesis of nitenpyram, with the key modification being the introduction of a deuterated methyl group in the final step. The general synthesis starts with 2-chloro-5-chloromethylpyridine.

Proposed Synthetic Pathway

The synthesis is a multi-step process, culminating in the reaction of an intermediate with deuterated methylamine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-ethyl-2-chloro-5-pyridylmethyl amine

This step involves the N-alkylation of ethylamine with 2-chloro-5-chloromethylpyridine.

-

Materials:

-

2-chloro-5-chloromethylpyridine

-

Ethylamine solution

-

Solvent (e.g., water, phase-transfer catalyst if necessary)

-

-

Procedure:

-

Dissolve 2-chloro-5-chloromethylpyridine in a suitable solvent.

-

Add the ethylamine solution to the reaction mixture. The reaction is typically carried out under controlled temperature conditions.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the product, N-ethyl-2-chloro-5-pyridylmethyl amine, is isolated and purified.

-

Step 2: Formation of the Intermediate Nitroethylene Adduct

A condensation reaction is performed to add a nitroethylene group to the previously synthesized amine.

-

Materials:

-

N-ethyl-2-chloro-5-pyridylmethyl amine

-

Dichloromethane

-

Trichloronitromethane

-

-

Procedure:

-

Dissolve N-ethyl-2-chloro-5-pyridylmethyl amine in dichloromethane.

-

Add trichloronitromethane to the solution. This reaction yields an intermediate with a nitroethylene group.[1]

-

The intermediate is typically used in the next step without extensive purification.

-

Step 3: Synthesis of this compound

This is the crucial step where the deuterium atoms are incorporated into the molecule.

-

Materials:

-

Intermediate from Step 2

-

Methyl-d3-amine hydrochloride (CD3NH2·HCl) or Methyl-d3-amine (CD3NH2) solution

-

Base (if using the hydrochloride salt)

-

Solvent (e.g., Dichloromethane)

-

-

Procedure:

-

To the solution containing the intermediate from Step 2, add methyl-d3-amine. If using the hydrochloride salt, a base is required to liberate the free amine.

-

The reaction mixture is stirred, allowing the methyl-d3-amine to displace a leaving group on the intermediate, forming this compound.

-

The reaction progress is monitored until completion.

-

The final product, this compound, is then isolated and purified, typically by extraction, desolventizing, and crystallization.

-

Manufacturing and Purification

The crude this compound obtained from the synthesis requires purification to meet the high-purity standards for an internal standard (typically ≥98% chemical purity and ≥99% isotopic enrichment).

-

Purification Techniques:

-

Crystallization: Recrystallization from a suitable solvent system is a common method for purifying solid organic compounds.

-

Chromatography: Column chromatography (e.g., silica gel chromatography) can be employed for further purification if necessary.

-

-

Quality Control:

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the final product.

-

Isotopic Enrichment: Mass Spectrometry (MS) is used to confirm the molecular weight and determine the isotopic distribution (d0, d1, d2, d3). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can also be used to confirm the position and extent of deuteration.

-

Quantitative Data

The following table summarizes the key quantitative data for deuterated nitenpyram (this compound).

| Parameter | Value | Reference |

| Formal Name | (1E)-N-[(6-chloro-3-pyridinyl)methyl]-N-ethyl-N'-methyl-d3-2-nitro-1,1-ethenediamine | [2] |

| Chemical Formula | C₁₁H₁₂D₃ClN₄O₂ | [2] |

| Molecular Weight | 273.75 g/mol | [2] |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | [2] |

| Chemical Purity | ≥98% | [2] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 83-84 °C (for non-deuterated) | |

| Solubility | Soluble in methanol and DMSO | [2] |

Nitenpyram Metabolism

Understanding the metabolic pathways of nitenpyram is crucial for designing stable deuterated internal standards. Placing deuterium atoms at metabolically stable positions ensures that the internal standard and the analyte behave similarly during biological processing. The N'-methyl group is a potential site of metabolism, and its deuteration can alter the rate of metabolic processes (kinetic isotope effect).

Caption: Simplified metabolic pathway of Nitenpyram.

Conclusion

The synthesis of deuterated nitenpyram (this compound) is a critical process for the development of reliable analytical methods for this widely used insecticide. This guide provides a detailed, albeit inferred, synthetic protocol based on established chemical principles and available data. The key to the synthesis is the use of deuterated methylamine in the final amination step. High purity and isotopic enrichment are essential for the final product to function effectively as an internal standard in demanding analytical applications within drug development, environmental science, and regulatory monitoring. Researchers and professionals in these fields can utilize the information presented herein to guide the synthesis and manufacturing of this vital analytical tool.

References

Introduction: The Principle of Isotopic Dilution in Quantitative Analysis

An In-Depth Technical Guide on the Core Mechanism of Action of Nitenpyram-d3 as an Internal Standard

In modern analytical chemistry, particularly in chromatography-mass spectrometry (MS) techniques, achieving high accuracy and precision is paramount. However, the complexity of sample matrices (e.g., blood, honey, vegetables) can introduce significant variability during sample preparation and analysis. Factors such as analyte loss during extraction, matrix-induced ion suppression or enhancement, and fluctuations in instrument performance can compromise the reliability of quantitative results.

To counteract these issues, the technique of Internal Standardization is widely employed. An internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the instrument. It is added at a known concentration to every sample, calibrator, and quality control before any processing steps. The core assumption is that the internal standard will be affected by experimental variations in the same manner as the analyte. Therefore, by measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized.[1][2]

The most effective internal standards are stable isotope-labeled (SIL) analogues of the analyte.[3] this compound is the deuterated form of the neonicotinoid insecticide Nitenpyram, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of Nitenpyram.[4][5]

Mechanism of Action: this compound as an Internal Standard

The "mechanism of action" for this compound in an analytical context is not biological but physicochemical. It functions by perfectly mimicking the behavior of the native (non-labeled) Nitenpyram throughout the entire analytical workflow, from extraction to detection. This mimicry allows for the correction of procedural errors and matrix effects.

Key Physicochemical Properties and Functions:

-

Structural and Chemical Similarity: Deuterium is chemically stable and behaves nearly identically to hydrogen.[5] Therefore, this compound has the same polarity, solubility, and chromatographic retention time as Nitenpyram.[2][6] This ensures it co-elutes from the liquid chromatography (LC) column with the analyte, experiencing the exact same matrix effects at the point of ionization in the mass spectrometer.[2][6]

-

Co-Extraction and Recovery: During sample preparation steps like liquid-liquid extraction or solid-phase extraction, any physical loss of the analyte will be mirrored by a proportional loss of the this compound internal standard. By normalizing to the IS, the final calculated concentration remains accurate despite incomplete recovery.

-

Correction for Matrix Effects: In electrospray ionization (the most common source for LC-MS), co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to an under- or overestimation of its concentration. Since this compound elutes at the same time and has the same ionization efficiency, its signal is suppressed or enhanced to the same degree as the native Nitenpyram.[5] The analyte/IS ratio cancels out this effect.

-

Distinguishable by Mass: While chemically identical for practical purposes, the three deuterium atoms give this compound a mass-to-charge ratio (m/z) that is three units higher than that of Nitenpyram. A tandem mass spectrometer (MS/MS) can easily differentiate between the precursor and product ions of the analyte and the internal standard, allowing for simultaneous and independent measurement.[7][8]

The final quantification is not based on the absolute signal of Nitenpyram but on the ratio of the Nitenpyram peak area to the this compound peak area. This ratio is then plotted against the concentration of calibration standards to generate a calibration curve.

Caption: Logical relationship of internal standard correction.

Experimental Protocols for Nitenpyram Analysis

The following is a generalized protocol for the analysis of Nitenpyram in a complex matrix (e.g., food, environmental samples) using this compound as an internal standard, based on common methodologies like QuEChERS coupled with LC-MS/MS.[9][10][11]

3.1 Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[10]

-

Homogenization & Weighing: Weigh a representative portion (e.g., 2-10 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Spiking: Add a precise volume of the this compound internal standard working solution to the tube.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add a pre-packaged salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).[10]

-

Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

-

Centrifuge the tube (e.g., at 5000g for 5 minutes) to separate the organic layer from the solid and aqueous layers.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL dSPE tube.

-

The dSPE tube contains a sorbent mixture, typically anhydrous magnesium sulfate to remove water and Primary Secondary Amine (PSA) to remove organic acids, sugars, and other interferences. For matrices with high fat content, C18 sorbent may also be included.

-

Vortex the tube for 1 minute and then centrifuge.

-

-

Final Extract Preparation:

-

Transfer the final cleaned extract into an autosampler vial.

-

The extract may be diluted with mobile phase or undergo solvent exchange if necessary for compatibility with the LC-MS/MS system.

-

3.2 LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 or similar column (e.g., YMC ODS-AQ, 100 mm × 2.1 mm, 3 µm) is typically used for separation.[7][8]

-

Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both containing additives like formic acid and ammonium formate to improve chromatographic peak shape and ionization efficiency.[7][8]

-

Flow Rate: Typically in the range of 0.170-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion → product ion transitions for both the analyte and the internal standard.

-

Caption: General experimental workflow for Nitenpyram analysis.

Quantitative Data and Performance

The use of this compound or other suitable isotopic standards allows for the development of robust and reliable analytical methods. The tables below summarize typical performance characteristics reported in the literature for the analysis of Nitenpyram.

Table 1: LC-MS/MS MRM Parameters for Nitenpyram

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Nitenpyram | 271.1 | 225.1 | ESI+ | [7][8] |

| This compound | 274.1 | 228.1 | ESI+ | Theoretical |

Note: The this compound transition is theoretical, based on a +3 Da shift from the native compound, which is standard practice.

Table 2: Method Validation and Performance Data

| Parameter | Typical Value | Matrix Examples | Reference |

| Linearity (R²) | > 0.99 | Fruits, Vegetables, Honey | [7][12] |

| Limit of Quantification (LOQ) | 0.1 - 11.4 ng/g (µg/kg) | Pollen, Honey, Vegetables | [7][13] |

| Recovery | 55% - 120% | Vegetables, Honey | [11][13] |

| Precision (RSD%) | < 20% | General Food Matrices | [1] |

Note: Performance can vary significantly based on the complexity of the matrix, instrumentation, and specific protocol used. For instance, one study noted that while most neonicotinoids had residuals <25% on the calibration curve, Nitenpyram showed residuals up to 40%, indicating potential challenges in some methods.[12]

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of Nitenpyram. Its "mechanism of action" is rooted in fundamental principles of analytical chemistry, where its isotopic label provides a mass difference for detection while its identical chemical structure ensures it faithfully tracks the analyte through extraction, chromatography, and ionization.[4][5] This method of isotopic dilution allows researchers to correct for inevitable sample-to-sample variations, thereby providing highly accurate, precise, and defensible data essential for regulatory monitoring, food safety assessment, and environmental science.

References

- 1. lcms.cz [lcms.cz]

- 2. texilajournal.com [texilajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. chromforum.org [chromforum.org]

- 7. Quantitative Analysis of Neonicotinoid Insecticide Residues in Foods: Implication for Dietary Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ulula.es [ulula.es]

- 10. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. escholarship.org [escholarship.org]

- 13. longdom.org [longdom.org]

An In-depth Technical Guide to the Safety and Handling of Nitenpyram-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling procedures, and relevant biological context for Nitenpyram-d3. The information is intended to support its safe and effective use in a research and development setting.

Introduction to this compound

This compound is the deuterated analogue of Nitenpyram, a neonicotinoid insecticide.[1][2] The primary application of this compound is as an internal standard for the quantification of Nitenpyram in various matrices using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4] Its chemical structure is identical to Nitenpyram, with the exception of three deuterium atoms replacing three hydrogen atoms on the methyl group. This isotopic labeling provides a distinct mass signature for analytical differentiation from the non-labeled compound.

Safety Data Sheet (SDS) Summary

The following tables summarize the key safety and property data for this compound and its non-deuterated parent compound, Nitenpyram. It is crucial to handle this compound as potentially hazardous until more comprehensive toxicological data becomes available.[3]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| This compound | ||

| Formal Name | (1E)-N-[(6-chloro-3-pyridinyl)methyl]-N-ethyl-N'-methyl-d3-2-nitro-1,1-ethenediamine | [3][4] |

| Molecular Formula | C11H12ClD3N4O2 | [3][4] |

| Formula Weight | 273.7 g/mol | [3][4] |

| Purity | ≥98% (Nitenpyram), ≥99% deuterated forms (d1-d3) | [3][4] |

| Appearance | Solid | [3][4] |

| Solubility | Soluble in Methanol and DMSO | [4] |

| Nitenpyram | ||

| CAS Number | 150824-47-8 | [1] |

| Molecular Formula | C11H15ClN4O2 | [1][5] |

| Molar Mass | 270.72 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | [1][5] |

| Melting Point | 82 °C | [1][5] |

| Density | 1.4 g/cm³ at 20 °C | [1][6] |

| Water Solubility | Insoluble | [6] |

| log Kow | -0.66 | [5] |

Table 2: Toxicological Data (Nitenpyram)

| Metric | Value | Species | Source |

| Acute Oral LD50 | 1,575–1,680 mg/kg | Rat | [7] |

| Acute Dermal LD50 | >2,000 mg/kg | Rat | [7] |

| No-Observed-Adverse-Effect Level (NOAEL) | 129 mg/kg/day (male), 54 mg/kg/day (female) | Rat | [7] |

| No-Observed-Adverse-Effect Level (NOAEL) | 60 mg/kg/day | Dog | [7] |

Table 3: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation mark) | Warning | H302: Harmful if swallowed | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

Handling and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of this compound.

Storage:

-

The compound is stable for at least four years under these conditions.[3][4]

-

Keep the container tightly closed in a dry and well-ventilated place.[5]

-

The material is moisture-sensitive.[5]

Handling:

-

This compound is for research use only and not for human or veterinary diagnostic or therapeutic use.[3]

-

This material should be considered hazardous until further information becomes available.[3]

-

Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3][8]

-

Use in a well-ventilated area or with local exhaust ventilation.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet.[9]

-

Inhalation: Move to fresh air and seek medical attention.[9]

-

Skin contact: Remove contaminated clothing and wash the affected area with soap and water.[9]

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

Ingestion: Rinse mouth and seek immediate medical attention.[9]

-

Mechanism of Action of Nitenpyram

Nitenpyram is a neonicotinoid insecticide that acts as a neurotoxin in insects.[1][2] It functions by binding to nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][5] This binding is irreversible and blocks the neural signaling mediated by acetylcholine.[1] The disruption of neurotransmission leads to paralysis and ultimately the death of the insect.[1][5] Nitenpyram exhibits high selectivity for insect nAChRs over those found in mammals, which accounts for its lower toxicity in mammals compared to insects.[5]

Experimental Protocols

As this compound is primarily used as an internal standard, a general experimental workflow for its application in LC-MS analysis is provided below. The exact parameters will need to be optimized for the specific analyte, matrix, and instrumentation.

Workflow for Quantification of Nitenpyram using this compound Internal Standard

-

Preparation of Stock Solutions:

-

Accurately weigh a known amount of Nitenpyram and this compound.

-

Dissolve each in an appropriate solvent (e.g., methanol) to create concentrated stock solutions.

-

Perform serial dilutions to prepare working standard solutions of both the analyte and the internal standard at various concentrations.

-

-

Sample Preparation:

-

Homogenize the sample matrix (e.g., tissue, plasma, soil).

-

Spike a known amount of the this compound internal standard solution into each sample, calibration standard, and quality control sample.

-

Perform extraction of the analyte and internal standard from the matrix (e.g., liquid-liquid extraction, solid-phase extraction).

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Develop a chromatographic method to separate Nitenpyram from other matrix components.

-

Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of both Nitenpyram and this compound.

-

Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both Nitenpyram and this compound.

-

Calculate the ratio of the peak area of Nitenpyram to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Nitenpyram calibration standards.

-

Determine the concentration of Nitenpyram in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. Nitenpyram - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Nitenpyram | C11H15ClN4O2 | CID 3034287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. Neonicotinoid Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 8. hb-p.com [hb-p.com]

- 9. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

An In-depth Technical Guide to the Key Differences Between Nitenpyram and Nitenpyram-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key distinctions between the neonicotinoid insecticide nitenpyram and its deuterated isotopologue, Nitenpyram-d3. While structurally similar, the substitution of three hydrogen atoms with deuterium in this compound introduces subtle yet significant differences in their physicochemical properties and biological interactions. This document will delve into their chemical properties, the kinetic isotope effect and its implications on metabolism and pharmacokinetics, their primary applications, and detailed analytical methodologies for their quantification. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, insecticide resistance studies, and analytical chemistry.

Introduction

Nitenpyram is a widely used neonicotinoid insecticide effective against various agricultural and veterinary pests.[1][2] Its mode of action involves the agonistic binding to nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[1][3] this compound is a stable isotope-labeled version of nitenpyram, where three hydrogen atoms on the N'-methyl group have been replaced with deuterium atoms.[4] This isotopic substitution makes this compound an invaluable tool in analytical chemistry, primarily as an internal standard for the accurate quantification of nitenpyram in complex matrices.[4] Understanding the fundamental differences between these two molecules is crucial for their appropriate application in research and development.

Chemical and Physical Properties

The primary physical difference between nitenpyram and this compound is their molecular weight, owing to the presence of three deuterium atoms in the latter. Other physicochemical properties are largely identical.

| Property | Nitenpyram | This compound | Reference(s) |

| Chemical Formula | C₁₁H₁₅ClN₄O₂ | C₁₁H₁₂D₃ClN₄O₂ | [4][5] |

| Molecular Weight | 270.72 g/mol | 273.75 g/mol | [1][4] |

| Appearance | Pale yellow crystalline solid | Solid | [1][4] |

| Melting Point | 82 °C | Not explicitly stated, but expected to be very similar to nitenpyram | [1] |

| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol | [4] |

The Kinetic Isotope Effect and its Biological Implications

The substitution of hydrogen with deuterium, a heavier isotope, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in metabolic reactions catalyzed by enzymes such as the Cytochrome P450 (CYP450) superfamily.[6][7] This phenomenon, known as the kinetic isotope effect (KIE) , can result in a slower rate of metabolism for the deuterated compound.

Metabolism

Nitenpyram is metabolized in vivo, with cytochrome P450 enzymes playing a significant role.[3] Reported metabolites include 6-chloronicotinic acid, nitenpyram-COOH, nitenpyram-deschloropyridine, desmethyl-nitenpyram, and nitenpyram-CN.[1] The deuteration in this compound is at the N'-methyl group, a potential site for oxidative metabolism. Due to the KIE, it is anticipated that the N-demethylation of this compound would proceed at a slower rate compared to nitenpyram. This could lead to a longer half-life and altered metabolite profile for the deuterated compound.

Diagram: Proposed Metabolic Pathway of Nitenpyram

Caption: Proposed metabolic pathway of nitenpyram.

Pharmacokinetics

-

Increased half-life (t½): A slower rate of elimination would lead to a longer persistence of the compound in the body.

-

Increased area under the curve (AUC): The total drug exposure over time would be higher.

-

Decreased clearance (CL): The rate at which the drug is removed from the body would be lower.

These differences are critical for researchers using this compound as an internal standard, as it is assumed to co-elute and behave identically to the analyte during sample preparation and analysis, but its slightly different retention time and mass-to-charge ratio allow for its distinct detection.

| Parameter | Nitenpyram (in Dogs) | This compound (Predicted) | Reference(s) |

| Tmax | ~1.21 hours | Similar to nitenpyram | [8] |

| Cmax | ~4787 ng/mL | Potentially higher | [8] |

| Elimination Half-life (t½) | ~2.8 hours | Longer than nitenpyram | [8] |

Pharmacodynamics and Receptor Binding

Nitenpyram acts as an agonist at the nicotinic acetylcholine receptor (nAChR) in insects.[1][3] The binding affinity of nitenpyram to insect nAChRs is significantly higher than to mammalian receptors, which accounts for its selective toxicity.[1] The deuterium substitution in this compound is not at the pharmacophore (the nitroamine group) responsible for receptor binding.[1] Therefore, it is not expected to significantly alter the binding affinity or the pharmacodynamic properties of the molecule. However, subtle changes in electronic effects due to deuteration cannot be entirely ruled out without direct comparative binding assays.

Diagram: Nitenpyram Mode of Action

References

- 1. Nitenpyram - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Nitenpyram | C11H15ClN4O2 | CID 3034287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. escholarship.org [escholarship.org]

- 6. mdpi.com [mdpi.com]

- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. vetcontact.com [vetcontact.com]

A Comprehensive Technical Guide to the Commercial Availability and Use of Nitenpyram-d3 for Research Applications

This technical guide provides an in-depth overview of Nitenpyram-d3, a deuterated analog of the neonicotinoid insecticide Nitenpyram. Designed for researchers, scientists, and professionals in drug development, this document details its commercial availability, provides representative experimental protocols for its synthesis and analysis, and illustrates its mechanism of action through a signaling pathway diagram.

Commercial Availability and Suppliers

This compound is primarily utilized as an internal standard for the quantification of Nitenpyram in various biological and environmental samples using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Several chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data from prominent suppliers.

| Supplier | Catalog Number | Available Quantities | Purity | Formulation | Storage |

| Cayman Chemical | 26783 | 500 µg, 1 mg | ≥98% (Nitenpyram), ≥99% deuterated forms (d1-d3) | Solid | -20°C |

| Sapphire North America | 26783 | 500 µg, 1 mg | ≥99% deuterated forms (d1-d3) | Solid | -20°C |

Experimental Protocols

Representative Synthesis Protocol for this compound

The synthesis of this compound involves the introduction of a trideuterated methyl group. A common method for this is reductive amination using a deuterated methyl source. The following is a plausible, illustrative multi-step synthetic route.

Step 1: Synthesis of the Nitenpyram Precursor

The synthesis would begin with a precursor molecule that can react with a deuterated methylamine. A likely precursor is (E)-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-2-nitroethene-1,1-diamine.

Step 2: Reductive Amination with Deuterated Methylamine

-

Dissolve the Nitenpyram precursor (1 equivalent) in a suitable solvent such as methanol.

-

Add deuterated methylamine hydrochloride (CD₃NH₂·HCl, 1.2 equivalents) and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Confirm the structure and deuterium incorporation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Analytical Protocol: Quantification of Nitenpyram using this compound as an Internal Standard by LC-MS/MS

This protocol describes a general method for the quantification of Nitenpyram in a sample matrix (e.g., plasma, water) using this compound as an internal standard.[1]

1. Sample Preparation (Protein Precipitation for Plasma)

-

To a 100 µL aliquot of the plasma sample, add 10 µL of a known concentration of this compound in methanol (e.g., 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Nitenpyram: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transition to be determined by direct infusion of a standard).

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (a shift of +3 Da from the Nitenpyram transition is expected).

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

3. Quantification

Construct a calibration curve by plotting the ratio of the peak area of Nitenpyram to the peak area of this compound against the concentration of Nitenpyram standards. The concentration of Nitenpyram in the unknown samples is then determined from this calibration curve.

Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate a representative experimental workflow and the signaling pathway of Nitenpyram.

Mechanism of Action

Nitenpyram is a neonicotinoid insecticide that acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2] Unlike in mammals, where nAChRs are also present in the peripheral nervous system, in insects, these receptors are primarily located in the central nervous system. Nitenpyram binds to these receptors, mimicking the action of the neurotransmitter acetylcholine. This binding leads to the opening of the ion channel associated with the receptor, causing an influx of sodium and calcium ions. The influx of positive ions results in the depolarization of the postsynaptic membrane, leading to a state of hyperexcitation. Continuous stimulation of the nAChRs by Nitenpyram prevents the repolarization of the membrane, ultimately blocking the transmission of nerve signals. This disruption of the central nervous system leads to paralysis and the eventual death of the insect. The selectivity of Nitenpyram for insect nAChRs over mammalian receptors contributes to its effectiveness as an insecticide with relatively lower toxicity to mammals.

References

Nitenpyram-d3: A Technical Overview for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Nitenpyram-d3, a deuterated isotopologue of the neonicotinoid insecticide Nitenpyram. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and analytical applications.

Core Chemical Data

This compound is primarily utilized as an internal standard for the precise quantification of Nitenpyram in various matrices using mass spectrometry-based methods.[1][2] Its key chemical identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | Not publicly available; assigned by chemical suppliers. |

| Molecular Formula | C₁₁H₁₂D₃ClN₄O₂[1] |

| Molecular Weight | 273.7 g/mol [1] |

| Formal Name | (1E)-N-[(6-chloro-3-pyridinyl)methyl]-N-ethyl-N'-methyl-d3-2-nitro-1,1-ethenediamine[1] |

| Appearance | Pale yellow crystalline solid[3][4] |

| Solubility | High solubility in water. Soluble in methanol and DMSO.[1][3] |

Mechanism of Action: Targeting Insect Nicotinic Acetylcholine Receptors

Nitenpyram, and by extension its deuterated form, functions as a potent insect neurotoxin.[3] It belongs to the neonicotinoid class of insecticides, which act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[3][5]

The binding of Nitenpyram to these receptors is effectively irreversible, leading to the blockage of neural signaling.[3] This disruption of neurotransmission results in a cessation of ion flow across the postsynaptic membrane, causing rapid paralysis and subsequent death of the insect.[3] A key advantage of Nitenpyram is its high selectivity for insect nAChRs over their mammalian counterparts, which contributes to its targeted insecticidal activity.[3]

The signaling pathway initiated by the binding of an agonist like Nitenpyram to the nAChR is a critical area of study. The following diagram illustrates a generalized signaling cascade following nAChR activation.

Experimental Protocols: Quantification of Nitenpyram

This compound is the internal standard of choice for the accurate quantification of Nitenpyram in complex matrices such as agricultural products and biological samples.[1] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response. The following outlines a typical experimental workflow for the analysis of Nitenpyram using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[6]

-

Homogenization : Weigh a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) into a centrifuge tube.

-

Extraction : Add an appropriate volume of water and an extraction solvent, typically acetonitrile.[7] Fortify the sample with a known concentration of this compound internal standard.

-

Salting Out : Add a salt mixture (commonly magnesium sulfate and sodium chloride) to induce phase separation.

-

Centrifugation : Centrifuge the sample to separate the acetonitrile layer containing the analytes from the aqueous and solid matrix components.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Transfer an aliquot of the acetonitrile extract to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences) and magnesium sulfate to remove residual water.

-

Final Preparation : Centrifuge the sample and collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

Quantitative analysis is performed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[6]

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A suitable gradient program to achieve chromatographic separation |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 1-10 µL |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MRM Transitions | Specific precursor-to-product ion transitions for Nitenpyram and this compound are monitored. For Nitenpyram (precursor m/z 271.1), characteristic product ions would be selected. For this compound (precursor m/z 274.1), the corresponding product ions would be monitored. |

Synthesis of this compound

The synthesis of deuterated compounds often involves introducing deuterium at a late stage of the synthesis of the non-deuterated analogue or using deuterated starting materials. While the specific, proprietary synthesis of commercially available this compound is not publicly disclosed, general methods for deuteration are well-established in medicinal and synthetic chemistry. These can include metal-catalyzed hydrogen-deuterium exchange reactions or the use of deuterated reagents in the synthetic pathway. The synthesis of Nitenpyram itself involves a multi-step reaction starting from 2-chloro-5-chloromethylpyridine.[3] The deuterons in this compound are located on the N'-methyl group.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Nitenpyram in various scientific investigations, from environmental monitoring to food safety analysis. Its use in conjunction with sensitive analytical techniques like LC-MS/MS provides researchers with the high-quality data necessary for their studies. Understanding its mechanism of action as a neonicotinoid insecticide further contextualizes its importance in the broader field of toxicology and pharmacology. This guide provides a foundational understanding for professionals working with this important analytical standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Sapphire North America [sapphire-usa.com]

- 3. Nitenpyram - Wikipedia [en.wikipedia.org]

- 4. Nitenpyram | C11H15ClN4O2 | CID 3034287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. Determination of nitenpyram dissipation and residue in kiwifruit by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

An In-depth Technical Guide to the Solubility Characteristics of Nitenpyram-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nitenpyram-d3, a deuterated analog of the neonicotinoid insecticide Nitenpyram. Given the limited availability of direct quantitative solubility data for this compound, this guide leverages data from its parent compound, Nitenpyram, to provide a robust framework for its use in research and development. The structural similarity between Nitenpyram and its deuterated isotopologue suggests their solubility profiles in various organic solvents will be nearly identical.

Introduction to Nitenpyram

Nitenpyram is a neonicotinoid insecticide that functions as an agonist of the nicotinic acetylcholine receptor (nAChR) in insects.[1][2] This interaction leads to the blockage of neural signaling in the central nervous system, resulting in paralysis and death of the target insect.[1] Its high selectivity for insect nAChRs makes it an effective tool in agriculture and veterinary medicine.[1] Nitenpyram is characterized as a pale yellow crystalline solid with a melting point of 82°C.[3] It is hydrophilic with high water solubility.[1]

Solubility of Nitenpyram in Organic Solvents

The solubility of a compound is a critical physicochemical property that influences its formulation, delivery, and bioavailability. The following table summarizes the available quantitative solubility data for Nitenpyram in a range of common organic solvents. While this compound is qualitatively described as soluble in Dimethyl Sulfoxide (DMSO) and Methanol, the quantitative data presented below for Nitenpyram serves as a strong proxy.[4][5]

| Organic Solvent | Chemical Formula | Solubility (g/L) at 25°C | Reference |

| Chloroform | CHCl₃ | 700 | [6] |

| Methanol | CH₃OH | 670 | [6] |

| Acetone | C₃H₆O | 290 | [6] |

| Ethanol | C₂H₅OH | 89 | [6] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 70 | [7] |

| Water | H₂O | 840 | [6] |

Note: The high solubility in water is a key characteristic of Nitenpyram.[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a specific solvent. This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 105.[8][9][10]

Principle

A surplus of the solid compound (this compound) is agitated in a chosen organic solvent at a constant temperature until equilibrium is achieved. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Glass flasks with airtight stoppers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass flask. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to the flask.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath set to a standard temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is typical.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, allow the flask to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the solution at a controlled temperature.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining microscopic particles.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the specific organic solvent based on the concentration of the saturated solution and the dilution factor.

-

Report the solubility in standard units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), at the specified temperature.

-

Visualization of Nitenpyram's Mechanism of Action

Nitenpyram, as a neonicotinoid, exerts its insecticidal effect by acting as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. The following diagrams illustrate the experimental workflow for solubility determination and the signaling pathway of Nitenpyram.

References

- 1. Nitenpyram - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Nitenpyram | C11H15ClN4O2 | CID 3034287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Nitenpyram [drugfuture.com]

- 7. Nitenpyram | AChR | TargetMol [targetmol.com]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

Methodological & Application

Application Note: Quantification of Nitenpyram using Nitenpyram-d3 Internal Standard by LC-MS/MS

Introduction

Nitenpyram is a neonicotinoid insecticide widely employed in agriculture and veterinary medicine for the control of sucking insects.[1] Its presence in various matrices necessitates a robust and accurate analytical method for monitoring and quantification. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of nitenpyram, utilizing its deuterated analog, Nitenpyram-d3, as an internal standard to ensure high accuracy and precision. The use of an isotopically labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more reliable quantification.[2]

Principle

This method employs High-Performance Liquid Chromatography (HPLC) to separate nitenpyram from other matrix components. The separated analyte is then detected by a tandem mass spectrometer (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode.[3] MRM provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both nitenpyram and the this compound internal standard.[4][5] Quantification is achieved by creating a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard across a range of concentrations.

Experimental Protocols

Materials and Reagents

-

Standards: Nitenpyram (≥99% purity), this compound (≥99% deuterated forms).

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (LC-MS grade), ammonium formate (LC-MS grade).

-

QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, and disodium citrate sesquohydrate.

-

Dispersive SPE (dSPE): Primary secondary amine (PSA) sorbent, anhydrous MgSO₄.

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Nitenpyram and this compound standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

-

Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solutions with acetonitrile to create intermediate stocks.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound intermediate stock solution with acetonitrile.

-

Calibration Standards (0.5 - 200 ng/mL): Prepare a series of calibration standards by serially diluting the Nitenpyram intermediate stock solution with acetonitrile. Fortify each calibration standard with the IS working solution to a final concentration of 10 ng/mL.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation process.[6][7]

-

Homogenization: Weigh 10 g of a homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.[6]

-

Fortification: Add 100 µL of the 100 ng/mL this compound IS working solution.

-

Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquohydrate).[8]

-

Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥3000 x g for 5 minutes.[9]

-

Cleanup (dSPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.[10]

-

Final Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

-

Analysis: Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.

Data Presentation

Quantitative data for the LC-MS/MS method is summarized below.

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Setting |

|---|---|

| LC System | |

| Column | C18, 2.1 x 100 mm, 2.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid & 2 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 350°C |

Table 2: MRM Transitions and Collision Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Nitenpyram (Quantifier) | 271.1 | 225.1 | 50 | 8 |

| Nitenpyram (Qualifier) | 271.1 | 126.1 | 50 | 36 |

| This compound (IS) | 274.1 | 228.1 | 50 | 8 |

MRM transitions for Nitenpyram are based on published data.[1][4][11] The transition for this compound is predicted based on a +3 Da mass shift.

Table 3: Method Validation Parameters

| Parameter | Result |

|---|---|

| Linearity Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (R²) | > 0.999[12] |

| Limit of Detection (LOD) | ~0.005 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg[3] |

| Accuracy (Recovery %) | 70 - 120%[8] |

| Precision (RSD %) | < 15%[13] |

Mandatory Visualization

References

- 1. nrcgrapes.in [nrcgrapes.in]

- 2. rsc.org [rsc.org]

- 3. Determination of nitenpyram dissipation and residue in kiwifruit by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. forensicrti.org [forensicrti.org]

- 6. QuEChERS: Home [quechers.eu]

- 7. hawach.com [hawach.com]

- 8. aensiweb.com [aensiweb.com]

- 9. nucleus.iaea.org [nucleus.iaea.org]

- 10. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

Nitenpyram-d3 for the Analysis of Pesticide Residues in Soil and Water: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Nitenpyram-d3 as an internal standard in the quantitative analysis of nitenpyram pesticide residues in soil and water samples. The use of isotopically labeled standards is a critical technique for achieving accurate and reliable results in complex environmental matrices by correcting for matrix effects and procedural losses.[1][2][3]

Introduction

Nitenpyram is a neonicotinoid insecticide widely used in agriculture to control pests on crops.[4] Its presence in soil and water can have implications for environmental health and non-target organisms.[5] Accurate monitoring of nitenpyram residues is therefore essential. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantification in complex matrices like soil and water. This is because it behaves almost identically to the unlabeled analyte during sample preparation and analysis, thus compensating for variations in extraction efficiency and matrix-induced signal suppression or enhancement in mass spectrometry-based methods.[2][3]

Quantitative Data Summary

The following tables summarize the performance characteristics of methods for the determination of nitenpyram in soil and water, utilizing techniques comparable to those where an internal standard like this compound would be employed.

Table 1: Method Performance for Nitenpyram Analysis in Water

| Analytical Method | Sample Pre-treatment | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| LC-MS/MS | Direct Aqueous Injection | 2-8 ng/L | Not Specified | Not Specified | [6] |

| HPLC-UV | Dispersive Membrane Extraction | 0.013–0.064 µg/L | 0.038–0.190 µg/L | 72.50-117.98 | [7] |

| HPLC | Not Specified | 0.05 mg/kg (in paddy water) | Not Specified | Not Specified | [8] |

| LC-MS/MS | Solid Phase Extraction (SPE) | Not Specified | <10 ng/L | Not Specified | [9] |

| GC-ECD | Solid Phase Extraction (SPE) | 0.01-0.088 µg/L | 0.035-0.290 µg/L | 74.2-116.4 | [10] |

Table 2: Method Performance for Nitenpyram Analysis in Soil

| Analytical Method | Sample Pre-treatment | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC-ECD | Acetone-water extraction, Florisil column cleanup | 0.02 mg/kg | Not Specified | 90.82-96.27 | [11] |

| HPLC | Not Specified | <0.05 mg/kg | Not Specified | Not Specified | [8] |

| LC-MS/MS | QuEChERS | 0.023 ng/g | 0.063 ng/g | 90.8 | [12] |

| LC-MS/MS | Acetonitrile Extraction | 0.001-0.01 mg/kg | Not Specified | Not Specified | [13] |

Experimental Protocols

The following are detailed protocols for the analysis of nitenpyram in soil and water using this compound as an internal standard. These protocols are based on established methodologies such as QuEChERS and SPE coupled with LC-MS/MS.

Protocol 1: Analysis of Nitenpyram in Water by SPE and LC-MS/MS

This protocol is designed for the extraction and quantification of nitenpyram in water samples.

1. Materials and Reagents

-

Nitenpyram analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

-

Glass fiber filters (0.7 µm)

2. Sample Preparation and Extraction

-

Filter the water sample (e.g., 500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.[9]

-

Spike the filtered water sample with a known amount of this compound internal standard solution.

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the analytes from the cartridge with 6 mL of acetonitrile into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate nitenpyram from matrix interferences.

-

Injection Volume: 5 µL

-

Ionization: Electrospray Ionization (ESI), positive mode

-

MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for both nitenpyram and this compound.

Protocol 2: Analysis of Nitenpyram in Soil by QuEChERS and LC-MS/MS

This protocol utilizes the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method for soil sample preparation.

1. Materials and Reagents

-

Nitenpyram analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile, HPLC grade

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

QuEChERS extraction salts and d-SPE tubes

2. Sample Preparation and Extraction

-

Homogenize the soil sample to ensure uniformity.[14]

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Spike the soil sample with a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing PSA and C18 sorbents.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

Transfer the cleaned extract to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Follow the same LC-MS/MS conditions as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of nitenpyram in water and soil.

Caption: Workflow for Nitenpyram Analysis in Water.

Caption: Workflow for Nitenpyram Analysis in Soil.

References

- 1. selectscience.net [selectscience.net]

- 2. isotope-labeled internal standards: Topics by Science.gov [science.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. longdom.org [longdom.org]

- 5. explorationpub.com [explorationpub.com]

- 6. Liquid chromatography-tandem mass spectrometry analysis of neonicotinoid pesticides and 6-chloronicotinic acid in environmental water with direct aqueous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Neonicotinoid Insecticides in Environmental Water by the Enrichment of MIL-53 Mixed Matrix Membrane Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. agilent.com [agilent.com]

- 10. jchps.com [jchps.com]

- 11. [Determination of nitenpyram residue in cabbage and soil using gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neonicotinoid Insecticide Residues in Surface Water and Soil Associated with Commercial Maize (Corn) Fields in Southwestern Ontario | PLOS One [journals.plos.org]

- 13. esdac.jrc.ec.europa.eu [esdac.jrc.ec.europa.eu]

- 14. spectroscopyonline.com [spectroscopyonline.com]

Application Note: Quantification of Nitenpyram in Agricultural Products Using Isotope Dilution LC-MS/MS with Nitenpyram-d3

Introduction

Nitenpyram is a neonicotinoid insecticide widely used in agriculture to control piercing-sucking insects on crops such as fruits, vegetables, and grains.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products to ensure consumer safety.[2] Accurate and sensitive analytical methods are crucial for monitoring nitenpyram residues in diverse agricultural commodities.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for pesticide residue analysis due to its high selectivity and sensitivity.[3] However, complex sample matrices in agricultural products can cause matrix effects, leading to ion suppression or enhancement and compromising the accuracy of quantification.[4][5][6] The use of a stable isotope-labeled internal standard (SIL-IS), such as Nitenpyram-d3, in an isotope dilution mass spectrometry (IDMS) approach is the most effective way to compensate for these matrix effects.[4][5][6] The SIL-IS co-elutes with the target analyte and experiences similar ionization effects, ensuring high accuracy and precision.[6]

This application note provides a detailed protocol for the quantification of nitenpyram in various agricultural products using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis with this compound as an internal standard.[7]

Experimental Protocol